molecular formula C8H8Cl2O2S B1443544 2,4-Dichloro-1-ethanesulfonylbenzene CAS No. 860222-71-5

2,4-Dichloro-1-ethanesulfonylbenzene

Cat. No. B1443544
M. Wt: 239.12 g/mol
InChI Key: UGDFZJIMZDMSGN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between two or more other compounds and can require specific conditions such as temperature, pressure, or catalysts.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, or decomposition reactions that occur when the compound is heated or exposed to light.



Physical And Chemical Properties Analysis

The physical properties of a compound include its state of matter (solid, liquid, gas) at room temperature, its boiling and melting points, and its solubility in various solvents. The chemical properties refer to the compound’s reactivity with other substances.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chlorohydroxybenzenesulfonyl Derivatives as Potential Herbicides : Chlorohydroxybenzenesulfonyl derivatives, including those related to 2,4-Dichloro-1-ethanesulfonylbenzene, have been synthesized and studied for potential use as herbicides. Their infrared and nuclear magnetic resonance (NMR) spectral characteristics have been investigated (Cremlyn & Cronje, 1979).

  • Formation of Phthalocyanines : The use of 4,5-Dichloro-1,2-dicyanobenzene, prepared from a derivative similar to 2,4-Dichloro-1-ethanesulfonylbenzene, in forming phthalocyanines has been demonstrated. These compounds are of interest in materials science for their electronic and optical properties (Wöhrle et al., 1993).

  • Substitution Reactions in Alkylbenzenes : Studies have shown that substitution reactions using derivatives like Tetrafluoro-1,2-ethanedisulfenyl Dichloride, related to 2,4-Dichloro-1-ethanesulfonylbenzene, yield dithiazolidines, demonstrating a potential pathway for chemical transformations in organic synthesis (Roesky & Otten, 1989).

Applications in Organic Chemistry

  • Formation of Arylethen-1-olates : Research on trichloro-1-arylethanones, closely related to 2,4-Dichloro-1-ethanesulfonylbenzene, has revealed methods for reducing these compounds to form arylethen-1-olates. These compounds have applications in synthesizing various organic molecules (Essa et al., 2015).

  • Halogenation of Polyalkylbenzenes : The study of ring halogenation in polyalkylbenzenes using derivatives like N-Halosuccinimide has relevance in the synthesis of mixed halogenated compounds, which are important in various chemical industries (Bovonsombat & Mcnelis, 1993).

  • Sensors for Explosive Detection : Derivatives of dichloro-dicyanobenzene, which are structurally related to 2,4-Dichloro-1-ethanesulfonylbenzene, have been used in the synthesis of fluorescent sensors for detecting vapors of nitroaromatic compounds, such as explosives (Zyryanov et al., 2008).

  • Synthesis of Antibiotic Intermediates : The synthesis of 2,4-Dichlorofluorobenzene, an intermediate in creating antibiotics like ciprofloxacin, highlights the importance of dichloro compounds in pharmaceutical manufacturing (Wang Guo-xi, 2004).

  • Environmental Applications : The use of TiO2 nanotubes for the enrichment of DDT and its metabolites in environmental water samples demonstrates the environmental analysis applications of related dichloro compounds (Zhou et al., 2007).

  • Development of Sterically Protected Groups : The preparation of sterically hindered bromobenzene derivatives, including those with dichloro groups, shows their utility in stabilizing low-coordinate phosphorus compounds, which are valuable in various chemical reactions (Yoshifuji et al., 1993).

Safety And Hazards

The safety and hazards of a compound refer to how dangerous it is to human health and the environment. This can include the compound’s toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

Future directions in the study of a compound can include potential applications in fields such as medicine or materials science, or further studies to better understand the compound’s properties or reactions.


properties

IUPAC Name

2,4-dichloro-1-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDFZJIMZDMSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-ethanesulfonylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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